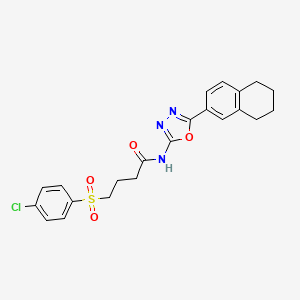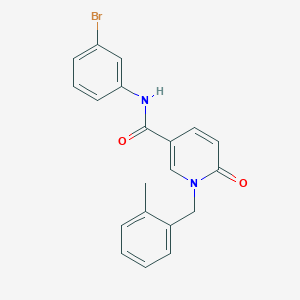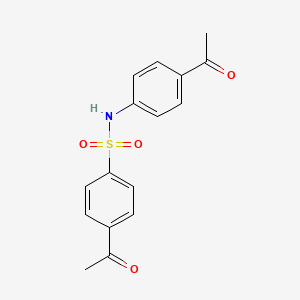
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as BPTT, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. BPTT belongs to the class of thiadiazole derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine exerts its pharmacological effects by modulating the activity of certain enzymes and proteins in the body. N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure. N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine reduces the levels of inflammatory mediators such as prostaglandins and leukotrienes. N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to exhibit anticonvulsant activity by modulating the activity of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent pharmacological properties. However, N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has certain limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has not been extensively studied for its toxicity profile, which makes it difficult to determine its safety for human use.
Orientations Futures
There are several future directions for the research on N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine. Studies can be conducted to determine the toxicity profile of N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine and its safety for human use. Additionally, studies can be conducted to determine the efficacy of N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine in the treatment of glaucoma and other inflammatory conditions. Further studies can also be conducted to determine the mechanism of action of N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine and its potential interactions with other drugs.
Méthodes De Synthèse
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine can be synthesized by the reaction of 4-bromoaniline with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting intermediate is then reacted with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide to form N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine.
Applications De Recherche Scientifique
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has been extensively researched for its potential therapeutic applications. Studies have shown that N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine exhibits antitumor, anti-inflammatory, and anticonvulsant activities. N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to exhibit potent inhibitory effects on the enzyme carbonic anhydrase, which makes it a potential candidate for the treatment of glaucoma.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN6S/c1-18-6-9(14-17-18)10-15-16-11(19-10)13-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGIJCLNABIVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NN=C(S2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Adamantan-1-yl)ethyl]urea](/img/structure/B2539623.png)




![Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2539631.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539633.png)
![3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline](/img/structure/B2539634.png)

![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)


![(5-Bromopyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2539644.png)